molecular formula C3H11ClN2 B152796 Propylhydrazine hydrochloride CAS No. 56795-66-5

Propylhydrazine hydrochloride

Cat. No. B152796
CAS RN: 56795-66-5
M. Wt: 110.58 g/mol
InChI Key: VWNFFIGQDGOCIA-UHFFFAOYSA-N
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Description

Propylhydrazine hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss various hydrazine derivatives and their complexes, which can offer insights into the behavior and characteristics of related compounds. For instance, the design of a new host compound that forms a complex with methylhydrazine through hydrogen bonding is discussed . Additionally, the synthesis of a p-chlorophenylhydrazone derivative from a reaction with p-chlorophenylhydrazine hydrochloride is described . These studies suggest that hydrazine derivatives can form stable complexes and exhibit specific reactivity under certain conditions.

Synthesis Analysis

The synthesis of hydrazine derivatives is highlighted in several papers. For example, N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides are synthesized through the reaction of aryl-propanone hydrochlorides with hydrazine hydrate . Similarly, the reaction of 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride is completed rapidly at room temperature, yielding a hydrazone . These examples demonstrate the reactivity of hydrazine derivatives in synthesis and their potential to form a variety of compounds.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is crucial for understanding their properties and reactivity.

Scientific Research Applications

Wastewater Treatment

Propylhydrazine hydrochloride and its derivatives are intermediates in producing pesticides and medicines, generating toxic wastewater with complex compositions. The comprehensive treatment of such wastewater, using methods like resin adsorption and Fenton oxidation, has been found effective in improving biodegradability, thus mitigating environmental impacts (Bao, 2013).

Chemical Synthesis

The compound has been used in the synthesis of various chemicals. For instance, the arylation of aromatic diamines with arylhydrazine hydrochlorides has been achieved to produce raw materials for polyimides, which are significant in aerospace materials, such as Kapton®. This synthesis occurs via a homolytic aromatic substitution mechanism (Taniguchi et al., 2016). Moreover, N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, synthesized from this compound derivatives, have shown cytotoxicity against human hepatoma and breast cancer cells, suggesting their potential in medical research (Kucukoglu et al., 2014).

Drug Formulation and Delivery

In pharmaceutical applications, this compound derivatives have been used in the formulation and delivery of drugs. For example, hydroxyzine HCl, used in oral formulations for conditions like urticaria and atopic dermatitis, has been shown to benefit from controlled release into the skin, potentially reducing side effects while minimizing percutaneous absorption. Microsponge Delivery Systems, utilizing porous polymeric microspheres, have been developed for this purpose (Rizkalla et al., 2011).

Environmental and Health Studies

This compound and its derivatives have been used in studies related to environmental and health issues. For instance, research on the degradation of chlorotriazine pesticides by sulfate radicals discusses the reactivity of these pesticides, with implications for drinking water contamination and treatment (Lutze et al., 2015). Additionally, studies on the effects of compounds like phenylhydrazine hydrochloride on organisms, such as its dose-dependent embryo cytotoxicity in zebrafish, provide insights into the toxicological aspects of these compounds (Rajagopal et al., 2019).

Safety and Hazards

Propylhydrazine hydrochloride is classified as a self-reactive substance . It has a hazard classification of GHS02 and hazard statements of H242 . The precautionary statements include P210, P234, P235, P240, P370 + P378, and P403 . It should be stored at a temperature between 2-8°C .

properties

IUPAC Name

propylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNFFIGQDGOCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021208
Record name Propylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56795-66-5
Record name Propylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research paper tell us about the in vivo efficacy of Propylhydrazine hydrochloride?

A1: The research demonstrates that this compound can induce tumors in Swiss mice. [] While this doesn't directly translate to therapeutic efficacy, it highlights the compound's biological activity and its potential to impact cellular processes. This information is valuable for researchers studying tumor development and exploring potential applications of this compound in cancer research models.

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